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Introduction
Agalmatolite, a term applied to a variety of soft, carvable metamorphic rocks, is not a single

mineral but rather a mineral assemblage. Its composition can vary significantly, leading to a

range of physical properties and appearances. Spectroscopic techniques are indispensable for

the accurate characterization of these varieties, providing insights into their mineralogical

composition, crystal structure, and chemical makeup. This guide provides a comprehensive

overview of the application of X-ray diffraction (XRD), Fourier-transform infrared (FTIR)

spectroscopy, and Raman spectroscopy for the characterization of agalmatolite varieties, with

a focus on the well-known Chinese carving stone, Shoushan stone, and its notable sub-

varieties.

Agalmatolite and Its Varieties
Agalmatolite is primarily composed of fine-grained phyllosilicate minerals. While historically

associated with pyrophyllite, the term encompasses rocks with varying dominant mineralogies.

A prominent example is Shoushan stone, a culturally significant carving stone from the

Shoushan area in Fuzhou, China. Shoushan stone itself is categorized into several varieties

based on their appearance and origin, with spectroscopic analysis revealing distinct

mineralogical profiles.

The main mineral components of different Shoushan stone varieties include:
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"True" Shoushan Stone: Primarily composed of pyrophyllite.[1]

Tianhuang Stone: Considered the most valuable variety, it is mainly composed of nacrite,

dickite, or illite, and may contain minor kaolinite.[1][2] It is notably devoid of pyrophyllite.[2]

Gaoshan Stone: A dense variety of dickite, which may contain minor impurities such as

quartz and pyrophyllite.[3][4]

Black Tianhuang and Kengtou Stone: Studies show that Black Tianhuang is mainly

composed of dickite or nacrite, while Black Kengtou stone is primarily dickite with potential

minor amounts of pyrophyllite, illite, pyrite, and quartz.[5]

The transparency of Shoushan stone varieties, a key quality indicator, has been linked to the

degree of order and crystallinity of the constituent minerals.[6]

Data Presentation: Comparative Spectroscopic and
Chemical Data
The following tables summarize the available quantitative data for the characterization of

agalmatolite varieties and their primary constituent minerals.

Table 1: Chemical Composition of a Representative Agalmatolite Sample

Oxide Percentage (%)

SiO₂ 58.84

Al₂O₃ 30.24

K₂O 5.72

Fe₂O₃ 0.32

CaO 0.30

MgO 0.02

Na₂O 0.01

Loss on Ignition 4.70
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Source: Adapted from chemical analysis of agalmatolite rock.[7]

Table 2: Key FTIR Absorption Bands for Tianhuang Stone Varieties

Variety Main Mineral
Characteristic Peak
(cm⁻¹)

Vibration Mode

Dickitic Tianhuang Dickite 3621 O-H Stretching

Nacritic Tianhuang Nacrite 3629 O-H Stretching

Illitic Tianhuang Illite 3631 O-H Stretching

Source: Adapted from infrared spectroscopy studies on Tianhuang stone.[8][9]

Table 3: Key Raman Shifts for Tianhuang Stone Varieties

Variety Main Mineral
Characteristic Peak
(cm⁻¹)

Vibration Mode

Dickitic Tianhuang Dickite 3626 O-H Stretching

Nacritic Tianhuang Nacrite 3627 O-H Stretching

Illitic Tianhuang Illite 3632 O-H Stretching

Source: Adapted from Raman spectroscopy studies on Tianhuang stone.[8]

Table 4: Comparative XRD d-spacings for Agalmatolite-related Minerals
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Mineral d-spacing (Å) Relative Intensity

Pyrophyllite 9.14 100

4.57 80

3.05 90

Muscovite 9.95 100

4.46 70

3.34 80

Dickite 7.16 100

3.58 90

2.56 80

Nacrite 7.18 100

3.59 95

2.50 85

Kaolinite 7.15 100

3.57 100

2.49 80

Illite 10.0 100

4.48 60

3.33 70

Quartz 4.26 35

3.34 100

1.82 17

Note: This table presents typical d-spacings for the pure minerals that constitute agalmatolite
varieties. The actual XRD pattern of an agalmatolite sample will be a composite of the
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patterns of its constituent minerals.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline mineral phases present in the agalmatolite sample and to

assess their crystallinity.

Methodology:

Sample Preparation:

A representative portion of the agalmatolite sample is ground to a fine powder (typically

<10 µm) using an agate mortar and pestle or a micronizing mill to ensure random

orientation of the crystallites.[10]

The powdered sample is then packed into a sample holder, ensuring a flat and smooth

surface.

Instrumentation and Data Acquisition:

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is

typically used.

The instrument is operated at a specific voltage and current (e.g., 40 kV and 30 mA).[7]

The diffraction pattern is recorded over a 2θ range of approximately 5° to 70°, with a step

size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

The resulting diffractogram (a plot of intensity versus 2θ) is processed to identify the

angular positions (2θ) and intensities of the diffraction peaks.

The d-spacings are calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ).
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The obtained d-spacings and relative intensities are compared with standard reference

patterns from the International Centre for Diffraction Data (ICDD) database to identify the

mineral phases present.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and molecular vibrations of the minerals within the

agalmatolite sample, providing information on its composition.

Methodology:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the finely ground agalmatolite sample is mixed with 100-200 mg

of dry, spectroscopy-grade potassium bromide (KBr).[1]

The mixture is thoroughly ground in an agate mortar to ensure homogeneity.[5]

The mixture is then placed in a pellet die and pressed under high pressure (approximately

8-10 tons) to form a thin, transparent pellet.[8]

Instrumentation and Data Acquisition:

A Fourier-transform infrared spectrometer is used for analysis.

A background spectrum of a pure KBr pellet is collected first.

The sample pellet is then placed in the spectrometer's sample holder, and the infrared

spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis:

The resulting FTIR spectrum (a plot of absorbance or transmittance versus wavenumber)

is analyzed to identify the positions and intensities of the absorption bands.

The observed absorption bands are assigned to specific molecular vibrations (e.g., O-H

stretching, Si-O stretching, Al-O-H bending) by comparison with reference spectra of

known minerals and correlation tables.[12]
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Raman Spectroscopy
Objective: To obtain detailed information about the vibrational modes of the minerals in the

agalmatolite sample, which is useful for identifying mineral phases and polymorphs.

Methodology:

Sample Preparation:

Raman spectroscopy generally requires minimal sample preparation. A solid piece of the

agalmatolite or a small amount of powder can be used.[13]

For micro-Raman analysis, a polished thin section of the rock can be prepared.[14]

Instrumentation and Data Acquisition:

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm)

and a microscope is used.[4]

The laser is focused on the sample, and the scattered light is collected and analyzed.

The spectrum is typically recorded over a Raman shift range of 100 to 4000 cm⁻¹.

Data Analysis:

The Raman spectrum (a plot of intensity versus Raman shift in cm⁻¹) is analyzed to

determine the positions and relative intensities of the Raman bands.

The observed Raman shifts are compared with a database of known mineral spectra to

identify the constituent minerals.[15]

Mandatory Visualization
The following diagrams illustrate the experimental workflows for the spectroscopic

characterization of agalmatolite varieties.
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Sample Preparation XRD Analysis Data Processing

Agalmatolite Sample Grinding to fine powder (<10 µm) Packing into sample holder Powder X-ray Diffractometer Data Acquisition (5-70° 2θ) Peak Identification (2θ, Intensity) d-spacing Calculation (Bragg's Law) Phase Identification (Database Comparison) ResultsMineral Composition & Crystallinity

Click to download full resolution via product page

Caption: Workflow for XRD Analysis of Agalmatolite.

Sample Preparation FTIR Analysis Data Processing

Agalmatolite Powder Mix with KBr (1:100 ratio) Thorough Grinding Press into Pellet (8-10 tons) FTIR Spectrometer Background Scan (KBr pellet) Sample Scan (4000-400 cm⁻¹) Spectrum Analysis (Peak Positions) Functional Group Identification ResultsMolecular Composition

Click to download full resolution via product page

Caption: Workflow for FTIR Analysis of Agalmatolite.

Sample Preparation Raman Analysis Data Processing

Agalmatolite Sample (Solid or Powder) Place on Microscope Stage Raman Spectrometer with Microscope Focus Laser on Sample Data Acquisition (100-4000 cm⁻¹) Spectrum Analysis (Raman Shifts) Mineral Identification (Database Comparison) ResultsMineral Phases & Polymorphs

Click to download full resolution via product page

Caption: Workflow for Raman Spectroscopy of Agalmatolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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